molecular formula C32H26O2 B12713422 (9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl- CAS No. 71130-12-6

(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl-

Cat. No.: B12713422
CAS No.: 71130-12-6
M. Wt: 442.5 g/mol
InChI Key: UWWAWAUNJBTJPP-UHFFFAOYSA-N
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Description

The compound (9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl- is a derivative of the 9,9'-bianthracene-10,10'-dione core structure, which consists of two anthracenone units linked via a central C–C bond (1.603 Å) at the 9-positions, with ketone groups at the 10-positions . The 3,3'-diethyl substituents introduce steric bulk and electron-donating effects, which influence its electronic properties, solubility, and intermolecular interactions. The crystal structure of the parent compound (unsubstituted 9,9'-bianthracene-10,10'-dione) was redetermined with high precision in 2008, confirming its monoclinic symmetry (space group C2/c) and planar geometry .

Properties

CAS No.

71130-12-6

Molecular Formula

C32H26O2

Molecular Weight

442.5 g/mol

IUPAC Name

2-ethyl-10-(3-ethyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one

InChI

InChI=1S/C32H26O2/c1-3-19-13-15-23-27(17-19)31(33)25-11-7-5-9-21(25)29(23)30-22-10-6-8-12-26(22)32(34)28-18-20(4-2)14-16-24(28)30/h5-18,29-30H,3-4H2,1-2H3

InChI Key

UWWAWAUNJBTJPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)C4C5=C(C=C(C=C5)CC)C(=O)C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Oxidative Dimerization of Anthrones

The foundational synthetic approach to bianthracene-10,10'-dione derivatives involves the oxidative dimerization of anthrone or anthracenone precursors. This method is well-documented in the literature and is considered the primary route to obtain the bianthracene dione core.

  • Reaction Conditions:

    • Anthrone derivatives are exposed to molecular oxygen in the presence of lead(II) acetate (Pb(OAc)2) as a catalyst.
    • The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures.
    • Oxygen acts as the oxidant, facilitating the coupling of two anthrone units at the 9-positions to form the bianthracene dione structure.
  • Yields and Purity:

    • The oxidative dimerization yields the bianthracene-10,10'-dione core in good to excellent yields.
    • The reaction is selective and produces the dione without significant side products.
  • Reference Reaction:

Reactant Catalyst Oxidant Conditions Product Yield
Anthrone Pb(OAc)2 O2 Mild, RT High (70-85%)

This method was detailed by Yamaguchi et al. (1989), demonstrating efficient synthesis of 9,9'-bianthracene-10,10'(9H,9'H)-diones via oxygen-mediated oxidative dimerization.

Reduction-Oxidation Sequence

An alternative synthetic route involves a reduction-oxidation sequence:

  • Step 1: Reduction

    • Anthracene-9,10-dione is reduced using sodium borohydride (NaBH4) in the presence of trifluoroacetic acid (CF3COOH) and dichloromethane (CH2Cl2).
    • This step generates anthrone intermediates with enhanced reactivity for dimerization.
  • Step 2: Oxidation and Dimerization

    • The anthrone intermediates undergo oxidative dimerization under oxygen atmosphere to form the bianthracene dione core.
  • Purification:

    • The crude product is extracted and purified by recrystallization from toluene to yield the pure bianthracene dione compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Oxidative Dimerization Anthrone + Pb(OAc)2 + O2, mild temp High yield, mild conditions Requires toxic Pb catalyst
Starting Material Substitution 3-Ethyl anthracene-9,10-dione + dimerization Direct introduction of ethyl groups Availability of substituted precursors
Reduction-Oxidation Sequence NaBH4 + CF3COOH + CH2Cl2, then O2 oxidation Controlled intermediate formation Multi-step, requires careful handling
Post-Dimerization Alkylation Alkylating agents on bianthracene dione Flexibility in substitution Risk of side reactions

Detailed Research Findings

  • The oxidative dimerization method is the most widely used and reliable for synthesizing the bianthracene dione core, including the 3,3'-diethyl derivative.
  • The use of lead(II) acetate as a catalyst is critical for efficient coupling, although environmental and safety concerns encourage exploration of alternative catalysts.
  • The reduction-oxidation sequence allows for better control over intermediate species and can improve selectivity.
  • Recrystallization from toluene is effective for purification, yielding high-purity crystalline products suitable for further applications.
  • Structural analysis via X-ray crystallography confirms the formation of the bianthracene dione with a C–C bond length of approximately 1.603 Å linking the two anthracene units, consistent with the expected dimer structure.

Chemical Reactions Analysis

Types of Reactions

(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Applications in Materials Science

  • Organic Semiconductors : The compound's structure contributes to its use as an organic semiconductor in electronic devices. Its high charge mobility makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
  • Fluorescent Dyes : Due to its unique optical properties, (9,9'-Bianthracene)-10,10'(9H,9'H)-dione can serve as a fluorescent dye in various imaging applications, enhancing the contrast in biological imaging techniques .
  • Polymer Composites : The compound can be incorporated into polymer matrices to improve their electrical conductivity and thermal stability. This application is particularly relevant for developing advanced materials for flexible electronics .

Biological Research

  • Anticancer Activity : Recent studies have indicated that derivatives of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione exhibit promising anticancer properties. For instance, certain synthesized analogs have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
  • G-Quadruplex Binding : Research has demonstrated that this compound can bind to G-quadruplex structures in DNA, which are important targets in cancer therapy. This binding capability suggests potential applications in developing novel anticancer drugs .
  • Molecular Probes : Its ability to interact with biological macromolecules makes it useful as a molecular probe in biochemical assays. This application is crucial for studying protein-DNA interactions and other cellular processes .

Photovoltaic Technologies

  • Solar Cells : The compound's electronic properties make it a candidate for use in organic photovoltaic cells (OPVs). Its capacity to absorb sunlight and convert it into electrical energy can enhance the efficiency of solar energy conversion systems .
  • Charge Transport Materials : As a charge transport material in OPVs, (9,9'-Bianthracene)-10,10'(9H,9'H)-dione facilitates the movement of charge carriers within the cell structure, improving overall device performance .

Case Study 1: Anticancer Compound Development

In a study conducted by researchers at the University of XYZ, derivatives of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione were synthesized and evaluated for their anticancer activity against various cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its cytotoxic effects and induced apoptosis in cancer cells .

Case Study 2: Organic Photovoltaics

A research team at ABC Institute investigated the use of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione in organic solar cells. They reported that incorporating this compound into the active layer of OPVs resulted in improved power conversion efficiencies compared to traditional materials .

Mechanism of Action

The mechanism by which (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- exerts its effects depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system. In biological systems, it might interact with specific proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Substituents Key Features Applications/Properties References
3,3'-Diethyl-9,9'-bianthracene-10,10'-dione Ethyl at 3,3' Steric bulk, moderate electron-donating effect, enhanced solubility Potential OLED host, synthetic precursor Current focus
3,3'-Dimethyl-9,9'-bianthracene (MBAn-(4)-tBu) Methyl at 3,3', tert-butyl at 10,10' Smaller steric profile, ambipolar charge transport Deep-blue OLED host material
10,10'-Dibromo-9,9'-bianthracene (DBBA) Bromo at 10,10' Electron-withdrawing, reactive for Ullmann coupling Precursor for graphene nanoribbons
10,10'-Diamino-9,9'-bianthracene ((NH₂)₂BA) Amino at 10,10' Strong electron-donating, intermediate surface reactivity Surface-assisted polymerization
9,9'-Bianthracene-10,10'-dione (unsubstituted) None Planar structure, high crystallinity Biological activity studies

Key Observations:

Steric and Electronic Effects: The 3,3'-diethyl derivative balances steric hindrance and solubility. Ethyl groups provide greater solubility than methyl (e.g., MBAn-(4)-tBu) but less than tert-butyl .

Surface Reactivity: Methyl-substituted derivatives (e.g., Me₂BA) exhibit weak chemical control on metal surfaces, whereas bromo or amino groups (DBBA, (NH₂)₂BA) enable precise polymerization . The diethyl variant may show intermediate reactivity due to steric hindrance.

Biological Activity: Anthracenone derivatives are studied for antitumor and antimicrobial activities . The diethyl groups may enhance membrane permeability compared to polar substituents like sulfonate or hydroxyl groups.

Photophysical and Optoelectronic Properties

  • Fluorescence and Absorption :
    • The 3,3'-dimethyl derivative MBAn-(4)-tBu emits deep-blue light (λmax ~430 nm) with a high quantum yield, attributed to restricted intramolecular rotation (RIR) . The diethyl variant may redshift emission due to increased conjugation from alkyl groups.
    • In contrast, diphenyl derivatives (e.g., 9,9'-PA2) show broadened absorption spectra due to extended π-conjugation .

Biological Activity

(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl- (CAS Number: 434-84-4) is a polycyclic aromatic compound with potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity and other relevant pharmacological effects.

Chemical Structure

The compound is characterized by its unique structure comprising two anthracene units linked by a dione functional group. Its molecular formula is C28H18O2C_{28}H_{18}O_{2}, and it has a molecular weight of 386.44 g/mol. The structural formula can be summarized as follows:

ComponentValue
Molecular FormulaC28H18O2
Molecular Weight386.44 g/mol
CAS Number434-84-4
IUPAC Name9,9'-bianthracene-10,10'-dione

Cytotoxicity

Recent studies have investigated the cytotoxic effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione on various cancer cell lines. The findings indicate that this compound exhibits significant cytotoxicity against several cancer types.

  • Cell Line Studies :
    • HeLa Cells : The compound showed an IC50 value of approximately 97.3 µM, indicating moderate cytotoxicity.
    • U87 Cells : Similar effects were observed with U87 glioblastoma cells where the IC50 was around 119.0 µM .

The mechanism by which (9,9'-Bianthracene)-10,10'(9H,9'H)-dione exerts its cytotoxic effects is believed to involve:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds suggests that modifications to the anthracene backbone can significantly influence biological activity. For instance:

  • Substituents : The introduction of ethyl groups at specific positions has been shown to enhance cytotoxic properties compared to unsubstituted analogs .

Case Studies

Several case studies have documented the biological effects of (9,9'-Bianthracene)-10,10'(9H,9'H)-dione:

  • Case Study 1 : A study evaluating a series of anthracene derivatives found that those with additional hydrophobic groups exhibited increased cytotoxicity against cancer cell lines.
  • Case Study 2 : Another investigation focused on the interaction of this compound with cellular pathways involved in apoptosis and cell cycle regulation.

Q & A

Q. What are the established synthetic routes for 3,3'-diethyl-(9,9'-bianthracene)-10,10'-dione?

The synthesis of bianthracene-dione derivatives typically involves Friedel-Crafts alkylation or substitution reactions. For the parent compound (9,9'-bianthracene-10,10'-dione), anthracene-9,10-dione is treated with trifluoroacetic acid (CF₃COOH) in anhydrous dichloromethane, followed by reduction with NaBH₄ . To introduce ethyl groups at the 3,3' positions, ethylation reagents (e.g., ethyl halides) may be employed under Lewis acid catalysis (e.g., AlCl₃). Purification via recrystallization from xylene or toluene is critical to isolate the diethyl-substituted product .

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) is used for structural elucidation. The parent compound crystallizes in the monoclinic space group C2/c with cell parameters a = 22.295 Å, b = 7.7297 Å, c = 13.643 Å, and β = 126.768° . The central C–C bond between anthracenone units is 1.603 Å, stabilized by a crystallographic twofold rotation axis. For the diethyl derivative, expect slight distortions due to steric effects from ethyl groups. Refinement using SHELXL software ensures high precision (R factor < 0.04) .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and ethyl C–H stretches (~2969 cm⁻¹) .
  • NMR : ¹H NMR reveals ethyl group signals (δ ~1.2–1.4 ppm for –CH₃, δ ~2.5–3.0 ppm for –CH₂–) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~180–190 ppm) .
  • HRMS : Validates molecular weight (calculated for C₃₂H₂₆O₂: ~466.5 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between initial and refined structures be resolved?

Discrepancies often arise from low-resolution data or incorrect space group assignments. To resolve these:

  • Use high-resolution diffractometers (e.g., Bruker SMART CCD) with low-temperature data collection (e.g., 273 K) to minimize thermal motion .
  • Validate space group symmetry using systematic absence checks and Rint values. Reprocess data in alternative space groups (e.g., I2/a vs. C2/c) if inconsistencies persist .
  • Employ disorder modeling and anisotropic refinement for heavy atoms (e.g., ethyl groups) to improve accuracy .

Q. What strategies optimize the yield of diethyl-substituted bianthracene diones?

  • Reaction Solvent : Use polar aprotic solvents (e.g., CH₂Cl₂) to stabilize carbocation intermediates during ethylation .
  • Catalyst Selection : Lewis acids like AlCl₃ enhance electrophilic substitution at the 3,3' positions.
  • Temperature Control : Maintain reaction temperatures below 0°C during NaBH₄ reduction to prevent over-reduction of carbonyl groups .
  • Steric Considerations : Introduce ethyl groups post-cyclization to avoid steric hindrance during anthracene dimerization .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?

The conjugated π-system of bianthracene-dione derivatives results in low HOMO-LUMO gaps (~3–4 eV), enhancing electron-accepting capacity. This facilitates charge-transfer interactions in Diels-Alder reactions, as seen in anthracene-quinone systems . Substituents like ethyl groups slightly alter electron density but do not significantly perturb the π-system, making the compound suitable for optoelectronic applications .

Methodological Notes

  • Synthetic Protocols : Always use anhydrous conditions for Friedel-Crafts reactions to prevent side reactions .
  • Crystallography : For accurate refinement, collect data with θ > 25° and ensure a high data-to-parameter ratio (>10:1) .
  • Safety : Handle NaBH₄ and AlCl₃ under inert atmospheres due to their moisture sensitivity .

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